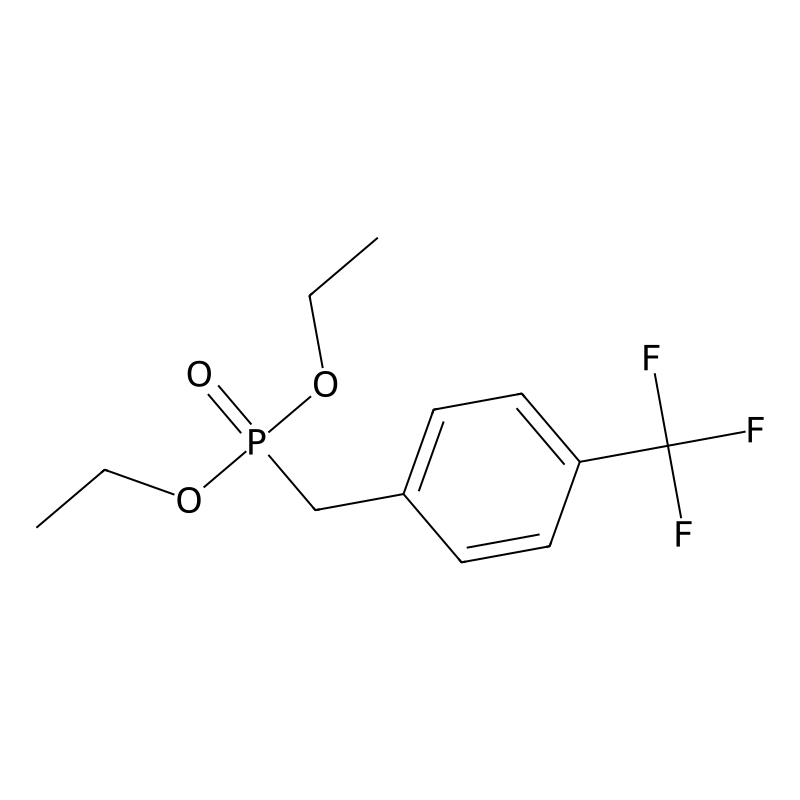Diethyl 4-(trifluoromethyl)benzylphosphonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ligand in Cross-Coupling Reactions:
- Diethyl 4-(trifluoromethyl)benzylphosphonate serves as a versatile ligand in various palladium-catalyzed cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between an aryl (aromatic ring) or vinyl group and another organic fragment.
- Some of the common cross-coupling reactions where this compound finds application include:
These reactions are employed in the synthesis of various organic molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. The specific role of diethyl 4-(trifluoromethyl)benzylphosphonate in these reactions is to facilitate the transfer of the organic fragment to the target molecule by coordinating with the palladium catalyst.
Properties Tailored for Ligand Function:
- The key features of diethyl 4-(trifluoromethyl)benzylphosphonate that make it a suitable ligand include:
- The presence of a phosphonate group (P(O)(OR)2), which acts as a chelating group, forming a strong bond with the palladium center.
- The trifluoromethyl group (CF3) attached to the aromatic ring, which electronically influences the palladium-ligand interaction, improving the efficiency of the catalytic cycle.
Diethyl 4-(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl structure with a trifluoromethyl substituent. Its molecular formula is C₁₂H₁₆F₃O₃P, and it has a molecular weight of approximately 296.226 g/mol. This compound is recognized for its utility in organic synthesis, particularly as a ligand in various coupling reactions such as the Buchwald-Hartwig and Suzuki-Miyaura reactions .
- Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack, leading to the formation of various derivatives.
- Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
- Hydrolysis: In aqueous conditions, the compound can hydrolyze to yield corresponding acids and alcohols.
While specific biological activity data for Diethyl 4-(trifluoromethyl)benzylphosphonate is limited, compounds with similar structures have been studied for their potential biological effects. Phosphonates are often investigated for their roles as enzyme inhibitors or as agents in medicinal chemistry. The trifluoromethyl group may enhance biological activity due to its electronegative properties, influencing the compound's interaction with biological targets .
Synthesis of Diethyl 4-(trifluoromethyl)benzylphosphonate can be achieved through several methods:
- Phosphorylation of Benzyl Alcohol: Reacting benzyl alcohol with diethyl phosphite in the presence of a suitable catalyst can yield the desired phosphonate.
- Direct Fluorination: Introducing the trifluoromethyl group can be accomplished via electrophilic fluorination methods, utilizing reagents such as trifluoromethyl iodide or related compounds.
- Coupling Reactions: Employing coupling strategies involving pre-formed aryl or alkyl phosphonates with trifluoromethylated substrates can also be effective .
Diethyl 4-(trifluoromethyl)benzylphosphonate finds applications in various fields:
- Organic Synthesis: It serves as a versatile building block in synthesizing more complex organic molecules.
- Pharmaceutical Chemistry: Potential use in drug development due to its ability to modify biological activity through structural changes.
- Material Science: Investigated for applications in polymer chemistry and materials engineering due to its unique chemical properties .
Interaction studies involving Diethyl 4-(trifluoromethyl)benzylphosphonate focus on its role as a ligand in catalytic processes. Research indicates that its unique trifluoromethyl group enhances binding interactions with metal catalysts, improving reaction efficiency and selectivity in cross-coupling reactions. Additionally, studies on similar phosphonates suggest potential interactions with enzymes, although specific data on this compound remains sparse .
Several compounds share structural similarities with Diethyl 4-(trifluoromethyl)benzylphosphonate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Diethyl benzylphosphonate | Benzyl group without trifluoromethyl | Lacks electron-withdrawing trifluoromethyl group |
| Tris(2-(trifluoromethyl)phenyl)phosphine | Multiple trifluoromethyl groups | More sterically hindered, used in different catalytic contexts |
| Diphenyl phosphonate | Two phenyl groups instead of benzyl | Different electronic properties affecting reactivity |
Diethyl 4-(trifluoromethyl)benzylphosphonate stands out due to its combination of a single benzyl group with a trifluoromethyl substituent, which enhances its reactivity and potential applications in organic synthesis compared to other similar compounds .








